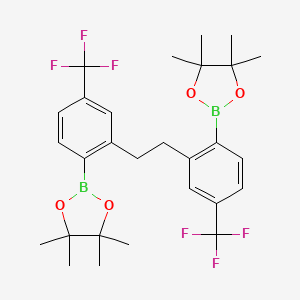
1,2-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborlan-2-YL)-5-(trifluoromethyl)phenyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborlan-2-YL)-5-(trifluoromethyl)phenyl)ethane is a complex organic compound that features two boron-containing dioxaborolane groups and two trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborlan-2-YL)-5-(trifluoromethyl)phenyl)ethane typically involves the following steps:
Formation of the dioxaborolane groups: This can be achieved by reacting a suitable boronic acid or boronate ester with a diol under dehydrating conditions.
Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling reactions: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron centers, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can target the trifluoromethyl groups, potentially converting them to methyl groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, sodium perborate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, nickel, and other transition metals for coupling reactions.
Major Products
Boronic acids: Formed from oxidation of the boron centers.
Methylated derivatives: Resulting from reduction of the trifluoromethyl groups.
Substituted aromatic compounds: From various substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalysis: The boron centers can act as Lewis acids, facilitating various catalytic processes.
Biology
Drug Development: Potential use in the design of boron-containing pharmaceuticals.
Medicine
Diagnostic Agents: The compound’s unique structure may be useful in the development of diagnostic imaging agents.
Industry
Materials Science: Used in the development of advanced materials with unique electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects primarily through its boron centers, which can act as Lewis acids. This allows the compound to participate in a variety of chemical reactions, including catalysis and complex formation. The trifluoromethyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-2-[2-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane: Similar structure but lacks one trifluoromethyl group.
4,4,5,5-Tetramethyl-2-[2-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylphenyl]ethyl]-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane: Similar structure but has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of two trifluoromethyl groups in 1,2-Bis(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborlan-2-YL)-5-(trifluoromethyl)phenyl)ethane makes it unique compared to other similar compounds. These groups enhance the compound’s stability and reactivity, making it particularly useful in various chemical applications.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34B2F6O4/c1-23(2)24(3,4)38-29(37-23)21-13-11-19(27(31,32)33)15-17(21)9-10-18-16-20(28(34,35)36)12-14-22(18)30-39-25(5,6)26(7,8)40-30/h11-16H,9-10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBFBIYWXDQMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)CCC3=C(C=CC(=C3)C(F)(F)F)B4OC(C(O4)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34B2F6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-azaniumyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetate](/img/structure/B7827454.png)
![3-[4-(acetyloxy)-3-methoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate](/img/structure/B7827479.png)

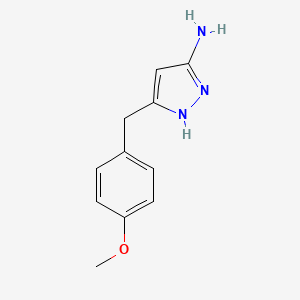
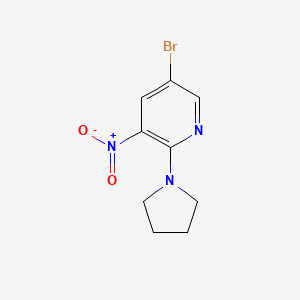
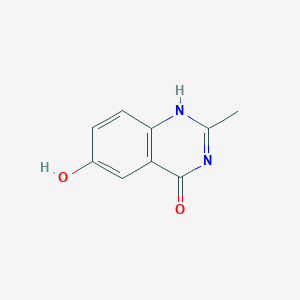
![(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B7827501.png)

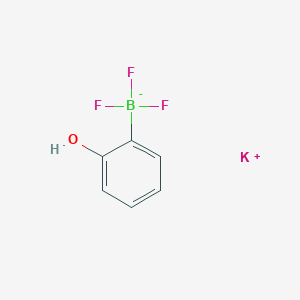
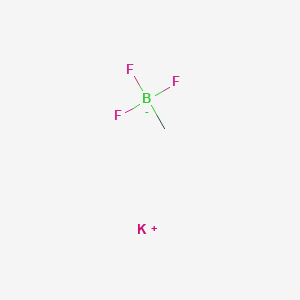
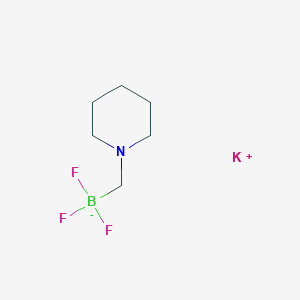
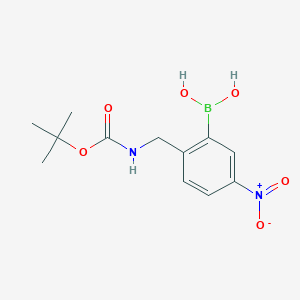
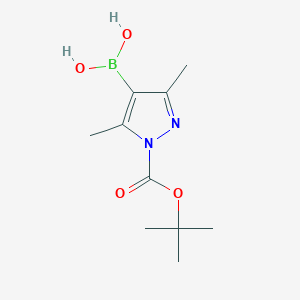
![(3S,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B7827547.png)
